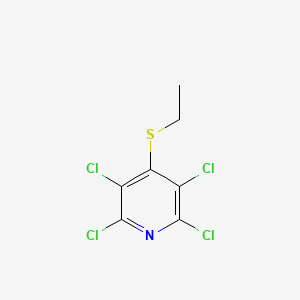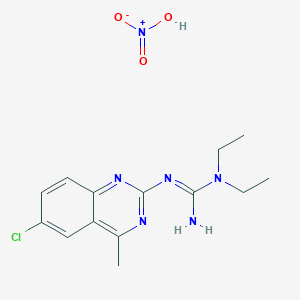
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene is an organic compound with the molecular formula C15H24O2. It is characterized by a benzene ring substituted with a tert-butyl group and a 3,3-dimethoxypropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This intermediate can then undergo further reactions to introduce the 3,3-dimethoxypropyl group. Another approach involves the reaction of benzene with isobutene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but with a bromine atom instead of the 3,3-dimethoxypropyl group.
4-tert-Butylbenzenethiol: Contains a thiol group instead of the 3,3-dimethoxypropyl group.
1,3-Di-tert-butylbenzene: Contains two tert-butyl groups on the benzene ring.
Uniqueness
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene is unique due to the presence of both a tert-butyl group and a 3,3-dimethoxypropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84145-55-1 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-tert-butyl-4-(3,3-dimethoxypropyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-15(2,3)13-9-6-12(7-10-13)8-11-14(16-4)17-5/h6-7,9-10,14H,8,11H2,1-5H3 |
InChI Key |
HVZIFEPQRGVYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)


